2-(苄硫基)-5-氯苯胺

描述

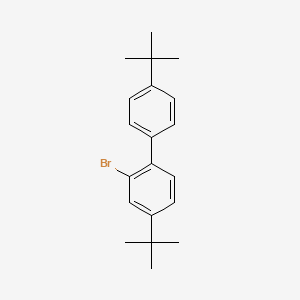

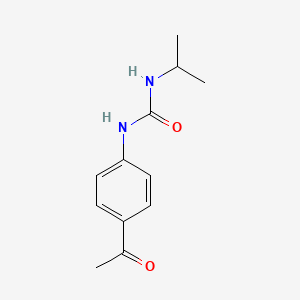

The compound “2-(Benzylthio)-5-chloroaniline” likely belongs to a class of organic compounds known as anilines, which are aromatic compounds containing an amino group attached to a benzene ring . The benzylthio group suggests the presence of a sulfur atom, which could influence the compound’s reactivity and interactions .

Synthesis Analysis

While specific synthesis methods for “2-(Benzylthio)-5-chloroaniline” were not found, similar compounds are often synthesized through reactions involving aromatic substitution or condensation .Molecular Structure Analysis

The molecular structure of “2-(Benzylthio)-5-chloroaniline” would likely include a benzene ring with an amino group (-NH2) and a benzylthio group (-SCH2C6H5) attached . The exact structure would depend on the positions of these substituents on the benzene ring .Chemical Reactions Analysis

The chemical reactions of “2-(Benzylthio)-5-chloroaniline” would likely be influenced by the presence of the amino and benzylthio groups . These functional groups can participate in a variety of reactions, including nucleophilic substitutions and redox reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Benzylthio)-5-chloroaniline” would be influenced by its molecular structure . For example, the presence of the benzylthio group could increase its lipophilicity, potentially affecting its solubility and reactivity .科学研究应用

Synthesis of Benzimidazole-2-thione Derivatives

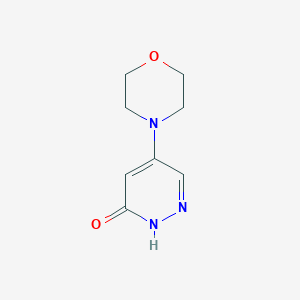

The compound is used in the synthesis of benzimidazole-2-thione derivatives. These derivatives are synthesized by alkylation reactions . The synthesized product’s chemical structure is characterized by Infra Red, 1H-NMR, 13C-NMR, and Mass spectroscopy .

Crystal Structure Determination

The compound plays a crucial role in determining the crystal structures of benzimidazole-2-thione derivatives . The molecular structures of these derivatives are confirmed by X-ray single crystallography in different space groups .

Bioprocessing and Cell Culture

“2-(Benzylthio)-5-chloroaniline” is used in bioprocessing and cell culture applications . It is a part of the Thermo Scientific Chemicals brand product portfolio .

4. Transfection and Cell and Gene Therapy The compound is used in transfection and cell and gene therapy applications . It is a part of the Thermo Scientific Chemicals brand product portfolio .

Synthesis of Pyrimidines Derivatives

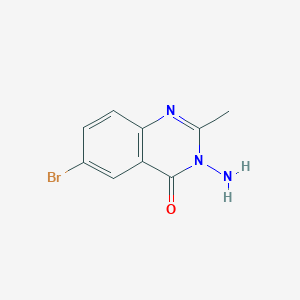

“2-(Benzylthio)-5-chloroaniline” is used in the synthesis of novel 2-(benzylthio)pyrimidines and 2-(benzimidazolylmethylthio)-pyrimidines derivatives . These compounds exhibit significant efficacy against multi-resistant strains of Escherichia coli and Staphylococcus aureus .

Antibacterial Activities

The compound is used in the development of potent antibacterial agents . The synthesized pyrimidines derivatives exhibit significant antibacterial activity against multi-resistant strains of Escherichia coli and Staphylococcus aureus .

作用机制

安全和危害

未来方向

The future directions for research on “2-(Benzylthio)-5-chloroaniline” could include further studies on its synthesis, properties, and potential applications . This could involve the development of more efficient synthesis methods, detailed characterization of its properties, and exploration of its potential uses in various fields .

属性

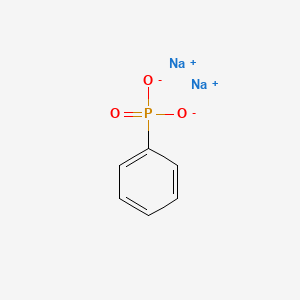

IUPAC Name |

2-benzylsulfanyl-5-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNS/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTODQUNXUTJHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80504536 | |

| Record name | 2-(Benzylsulfanyl)-5-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74462-18-3 | |

| Record name | 2-(Benzylsulfanyl)-5-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。